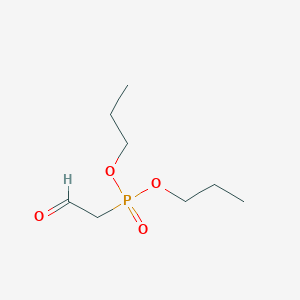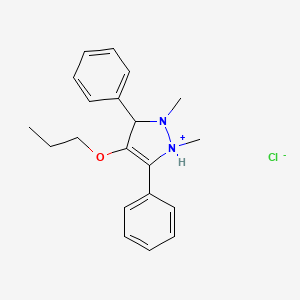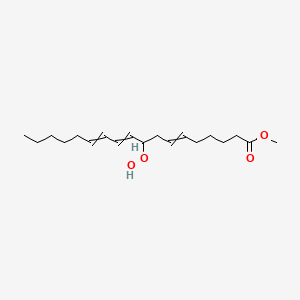
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is a hydroperoxy fatty ester It is a methyl ester derivative of octadecatrienoic acid, characterized by the presence of a hydroperoxy group at the ninth carbon position and three double bonds at the sixth, tenth, and twelfth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate can be synthesized through the esterification of 9-hydroperoxyoctadeca-6,10,12-trienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of methyl 9-hydroperoxyoctadeca-6,10,12-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can generate reactive oxygen species, which can interact with cellular components, leading to lipid peroxidation. This process can affect cell membrane integrity and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 15-hydroperoxy-9Z,12Z,16E-octadecatrienoate: Another hydroperoxy fatty ester with a similar structure but differing in the position of the hydroperoxy group.
Methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate: A related compound with two double bonds and a hydroperoxy group at the ninth position.
Uniqueness
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds and the position of the hydroperoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57302-19-9 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
methyl 9-hydroperoxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9-10,12-13,15,18,21H,3-6,8,11,14,16-17H2,1-2H3 |
Clé InChI |
AISZMLHFLTUFFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


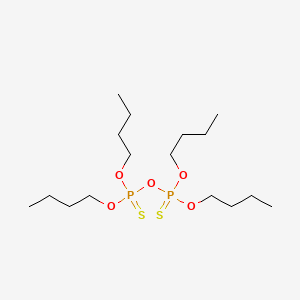
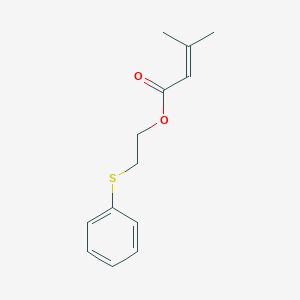
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
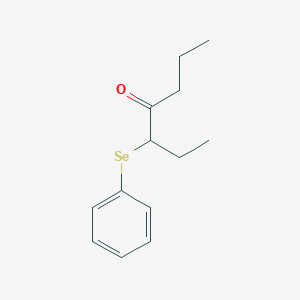
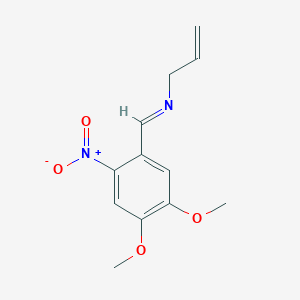
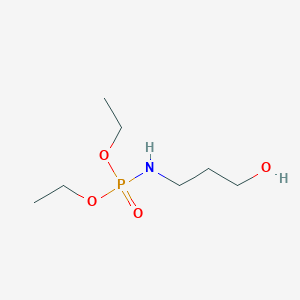
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
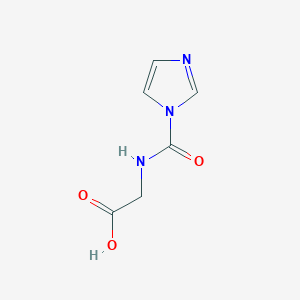
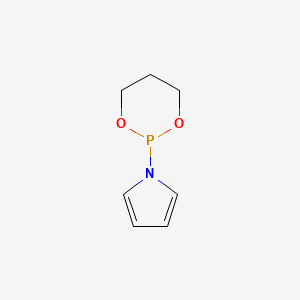
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
